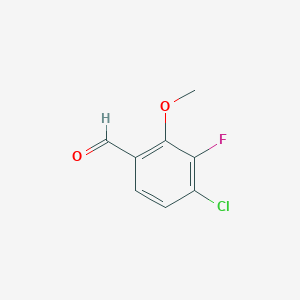

4-Chloro-3-fluoro-2-methoxybenzaldehyde

Beschreibung

4-Chloro-3-fluoro-2-methoxybenzaldehyde (CAS: 1554658-43-3) is a substituted benzaldehyde derivative featuring a unique combination of electron-withdrawing and electron-donating groups. Its molecular structure includes a methoxy group (-OCH₃) at the 2-position, a fluorine atom (-F) at the 3-position, and a chlorine atom (-Cl) at the 4-position of the benzene ring. This arrangement creates distinct electronic and steric effects, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

The aldehyde functional group (-CHO) at the benzylic position enhances reactivity, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions.

Eigenschaften

IUPAC Name |

4-chloro-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTCARQGVGJMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluoro-2-methoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a suitable benzaldehyde precursor undergoes chlorination, fluorination, and methoxylation under controlled conditions . The reaction typically requires the use of catalysts and specific reagents to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-3-fluoro-2-methoxybenzoic acid.

Reduction: 4-Chloro-3-fluoro-2-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-3-fluoro-2-methoxybenzaldehyde as a precursor for synthesizing anticancer agents. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds synthesized from this aldehyde demonstrated significant activity against SNB-19 and NCI-H460 cell lines, with promising growth inhibition percentages (PGI) observed at concentrations as low as 10 µM .

Antibacterial Properties

In addition to anticancer properties, derivatives of this compound have shown antibacterial activity. Some synthesized compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against both Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents .

Synthesis of Functional Materials

The compound has also been utilized in the development of functional materials, particularly in organic electronics and photonic applications. Its ability to form stable derivatives allows for the creation of materials with tailored electronic properties. For example, the incorporation of this compound into polymer matrices has been investigated for enhancing conductivity and light-emitting properties in organic light-emitting diodes (OLEDs) .

Data Tables

Case Study 1: Anticancer Evaluation

A series of compounds derived from this compound were synthesized and tested for anticancer activity. The study involved docking studies to assess binding affinities to tubulin, revealing that certain derivatives had docking scores indicative of strong interactions with target proteins involved in cancer progression .

Case Study 2: Antibacterial Screening

Another study focused on evaluating the antibacterial efficacy of synthesized derivatives against a panel of bacterial strains. The results indicated that specific modifications to the benzaldehyde structure significantly enhanced antibacterial potency, suggesting a viable pathway for developing new antibiotics from this compound .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-2-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The molecular targets and pathways involved vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

(a) 4-Methoxy-2-methylbenzaldehyde

(b) 4-Methoxy-3-(trifluoromethyl)benzaldehyde

- Substituents : Methoxy (-OCH₃) at 4-position, trifluoromethyl (-CF₃) at 3-position.

- Key Differences : The -CF₃ group is strongly electron-withdrawing, creating a more electron-deficient aromatic ring than the target compound’s -F and -Cl combination. This enhances reactivity in electrophilic substitutions.

(c) 4-Benzyloxybenzaldehyde

- Substituents : Benzyloxy (-OCH₂C₆H₅) at 4-position.

(d) 5-Chloro-2-hydroxy-3-methylbenzaldehyde

- Substituents : Chloro (-Cl) at 5-position, hydroxy (-OH) at 2-position, methyl (-CH₃) at 3-position.

- Key Differences : The hydroxy group introduces hydrogen-bonding capability, which is absent in the target compound. The chloro and methyl groups are positioned meta to each other, altering regioselectivity in further derivatization.

Implications of Substituent Positioning

- Electron Effects : The target compound’s 2-methoxy group donates electrons via resonance, while 3-fluoro and 4-chloro withdraw electrons inductively. This balanced electronic profile may favor intermediate reactivity in nucleophilic aromatic substitutions.

Data Table: Comparative Analysis of Benzaldehyde Derivatives

Biologische Aktivität

4-Chloro-3-fluoro-2-methoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including halogen substituents, enhance its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields.

- Molecular Formula : C8H6ClF O2

- Molecular Weight : 188.58 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 247 °C

- Solubility : Moderately soluble in organic solvents

This compound acts primarily through enzyme interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to various biological effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cytochrome P450s, which are crucial in drug metabolism and synthesis.

- Antimicrobial Activity : Research indicates that related compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis, suggesting potential applications in developing new antibiotics .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 50 to 200 µg/mL against these strains, indicating moderate effectiveness compared to standard antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

- Cell Lines Used :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results showed that at concentrations above 100 µM, the compound exhibited significant cytotoxic effects, with IC50 values around 75 µM for HeLa cells and 90 µM for MCF-7 cells .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the efficacy of novel antimicrobial agents derived from similar benzaldehyde structures. The study found that compounds with fluorine and chlorine substituents exhibited enhanced antibacterial activity due to their ability to penetrate bacterial membranes more effectively than their non-substituted counterparts .

Case Study 2: Enzyme Interaction

Research conducted on enzyme inhibition revealed that compounds like this compound can act as competitive inhibitors for certain cytochrome P450 enzymes. This interaction was quantified using kinetic assays, showing that the compound could effectively reduce enzyme activity by up to 60% at optimal concentrations .

Research Findings

Q & A

Q. What are the established synthetic routes for 4-chloro-3-fluoro-2-methoxybenzaldehyde, and what are their key reaction conditions?

The synthesis typically involves formylation of halogenated methoxybenzene precursors. A common method uses the Vilsmeier-Haack reaction (POCl₃/DMF) under controlled temperatures (-10°C to 0°C) to introduce the aldehyde group. For example, starting with 2-methoxy-4-chloro-3-fluorobenzene, the reaction requires rigorous exclusion of moisture to prevent side reactions. Post-synthesis purification via column chromatography (hexane:EtOAc 4:1) ensures >95% purity .

Table 1: Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity Control |

|---|---|---|---|

| Formylation | POCl₃/DMF, 0°C, 4h | 68–72 | HPLC |

| Purification | Column chromatography | >95% | TLC |

Q. How should researchers handle and store this compound to ensure stability?

The compound is air-sensitive and should be stored under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Handling requires a glovebox or Schlenk line for oxygen-sensitive steps. Degradation products (e.g., carboxylic acids) can form upon prolonged exposure to moisture, monitored via FT-IR (C=O stretch at 1700–1720 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR : ¹³C NMR distinguishes methoxy (δ 55–57 ppm) and aldehyde (δ 190–195 ppm) groups.

- HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) detect impurities <1% .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 203.02 .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of electrophilic substitution in derivatives of this compound?

Regioselectivity is influenced by substituent electronic effects:

- Fluorine’s -I effect directs electrophiles to the para position relative to the methoxy group.

- Chlorine’s steric hindrance reduces reactivity at the ortho position. Computational modeling (DFT, Fukui indices) predicts reactive sites, validated by kinetic studies using competitive Friedel-Crafts reactions .

Q. What strategies resolve contradictory NOESY data in confirming spatial arrangements of derivatives?

Contradictory NOESY signals may arise from dynamic processes. Solutions include:

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-withdrawing methoxy and halogen groups activate the aldehyde for nucleophilic attack but deactivate the aromatic ring for cross-coupling. Strategies:

- Use Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH (80°C) for Suzuki couplings.

- Pre-functionalize the aldehyde to a boronate ester to enhance compatibility .

Table 2: Cross-Coupling Optimization

| Condition | Conversion (%) | Byproduct Formation |

|---|---|---|

| Pd(OAc)₂, SPhos, K₂CO₃ | 45 | 12% |

| Pd(PPh₃)₄, K₂CO₃ | 78 | 5% |

Q. What role does this compound play in developing kinase inhibitors or antimicrobial agents?

The aldehyde group serves as a key intermediate for Schiff base formation in protease inhibitors. Derivatives with substituted benzyl groups (e.g., 3-chloro-4-[(2-fluorobenzyl)oxy] analogs) show IC₅₀ values <1 µM against EGFR kinases . Biological screening involves:

- MTT assays for cytotoxicity.

- Docking studies (AutoDock Vina) to predict binding modes .

Methodological Considerations

Q. How to troubleshoot low yields in reductive amination reactions using this aldehyde?

Low yields often result from imine instability. Mitigation steps:

- Use NaBH₃CN instead of NaBH₄ for milder reduction.

- Add molecular sieves (3Å) to scavenge water.

- Monitor reaction progress via inline IR (disappearance of C=O stretch) .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- LogP : ACD/Labs or MarvinSuite.

- pKa : SPARC calc. (methoxy group pKa ≈ 10.2).

- Solubility : COSMO-RS simulations in DMSO or EtOH .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

Discrepancies may arise from solvent effects or excited-state interactions.

- Corrective steps :

Re-run spectra in degassed solvents (e.g., anhydrous DCM).

Compare with TD-DFT calculations (CAM-B3LYP/def2-TZVP).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.